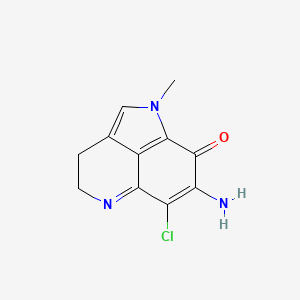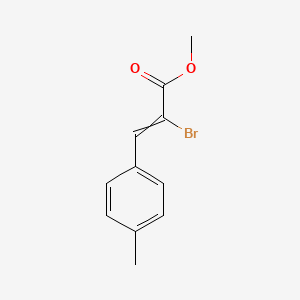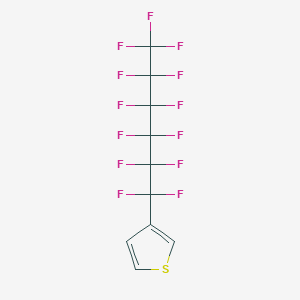
3-(Tridecafluorohexyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tridecafluorohexyl)thiophene is a fluorinated thiophene derivative Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)thiophene typically involves the introduction of the tridecafluorohexyl group to the thiophene ring. One common method is the reaction of thiophene with tridecafluorohexyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Tridecafluorohexyl)thiophene can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorinated side chain can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives, while halogenation would yield halogen-substituted derivatives.
Scientific Research Applications
3-(Tridecafluorohexyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component of pharmaceuticals.
Industry: Used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(Tridecafluorohexyl)thiophene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The fluorinated side chain can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. In materials science, the compound’s electronic properties can be exploited to develop advanced materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the fluorinated side chain.
2,5-Bis(trifluoromethyl)thiophene: A similar compound with trifluoromethyl groups instead of a tridecafluorohexyl group.
3-(Perfluorooctyl)thiophene: Another fluorinated thiophene derivative with a longer perfluorinated side chain.
Uniqueness
3-(Tridecafluorohexyl)thiophene is unique due to its specific fluorinated side chain, which imparts distinct chemical and physical properties. The tridecafluorohexyl group enhances the compound’s stability, lipophilicity, and electronic properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
128032-23-5 |
|---|---|
Molecular Formula |
C10H3F13S |
Molecular Weight |
402.18 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophene |
InChI |
InChI=1S/C10H3F13S/c11-5(12,4-1-2-24-3-4)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H |
InChI Key |
LETXBCZWFVRELS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


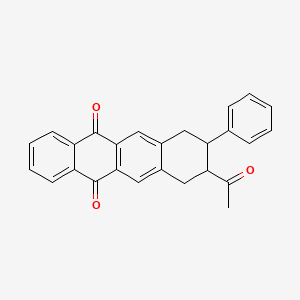
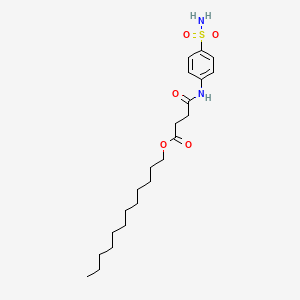
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
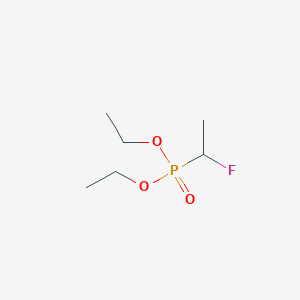
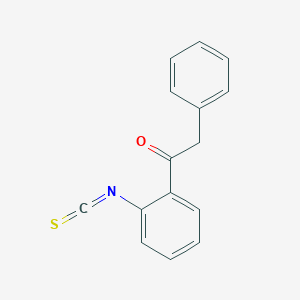
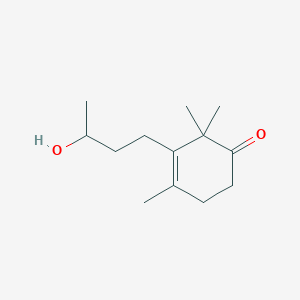
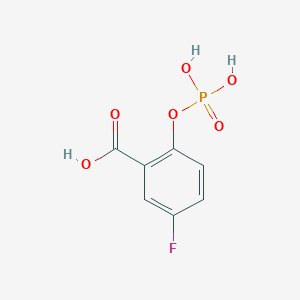
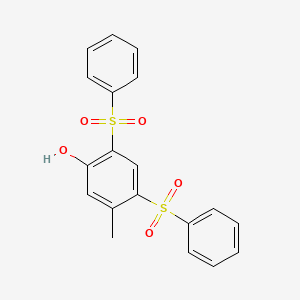
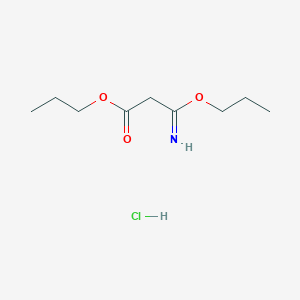
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
